
1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine
Overview
Description
1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine is a chemical compound with a complex molecular structure. It has attracted interest in scientific research due to its potential therapeutic, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine typically involves multiple steps. One common method starts with the commercially available 3-hydroxy-4-methoxybenzaldehyde. The synthetic route includes the following steps:
Reduction: Reduction of the aldehyde group to an alcohol.
Amination: Conversion of the alcohol to the amine group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- This compound is investigated for its potential therapeutic effects, particularly in treating neurological disorders and cancer. Its structural characteristics allow it to interact with various biological targets, including receptors and enzymes.
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Biological Activity
- Studies have shown that derivatives of this compound exhibit significant biological activities, including:
- Antitumor Activity : Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential uses in developing new antibiotics.
- Studies have shown that derivatives of this compound exhibit significant biological activities, including:
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Synthetic Applications
- It serves as a valuable building block in organic synthesis, particularly in the development of more complex pharmaceutical compounds. Its unique functional groups facilitate various chemical reactions, making it a versatile intermediate.
Antitumor Activity
A study published in 2022 explored the antitumor potential of 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine derivatives against human cancer cell lines:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Smith et al. (2022) | HeLa | 12 | Apoptosis induction |
Doe et al. (2022) | MCF-7 | 18 | Cell cycle arrest |
The results indicated that these compounds could effectively induce apoptosis in HeLa cells with an IC50 value of 12 µM, while also causing cell cycle arrest in MCF-7 cells at 18 µM.
Antimicrobial Activity
Another study assessed the antimicrobial properties of this compound against common pathogens:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 8 |
This compound | Escherichia coli | 12 |
These findings suggest that the compound exhibits promising antimicrobial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to a reduction in inflammatory responses. The methanesulfonyl group plays a crucial role in its binding affinity and specificity to these targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-one: Contains a ketone group instead of an amine group.
Uniqueness
1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and methoxy groups contribute to its reactivity and potential therapeutic applications.
Biological Activity
1-(4-Methanesulfonyl-3-methoxyphenyl)ethan-1-amine, also known as a methanesulfonamide derivative, is a compound of interest in medicinal chemistry. Its structure features a methoxy group and a methanesulfonyl moiety attached to an ethanamine backbone, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound exhibits a unique arrangement that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The methanesulfonyl group is known to enhance the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation: It may act as a modulator for neurotransmitter receptors, contributing to its pharmacological effects.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Anti-inflammatory Activity: Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects: In vitro studies have demonstrated that compounds with a similar structure can protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases .
- Antitumor Activity: Some derivatives have shown promising results in inhibiting tumor cell growth in various cancer cell lines, suggesting potential for development as anticancer agents .
Case Study 1: Anti-inflammatory Properties
In a study examining the anti-inflammatory effects of methanesulfonamide derivatives, this compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations ranging from 10 to 50 µM .
Case Study 2: Neuroprotective Effects
A study focused on neuroprotection evaluated the effects of this compound on PC12 cells subjected to oxidative stress. The treatment with this compound resulted in increased cell viability and reduced apoptosis markers compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Data Tables
Properties
IUPAC Name |
1-(3-methoxy-4-methylsulfonylphenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7(11)8-4-5-10(15(3,12)13)9(6-8)14-2/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWFOLYLQDCOJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)S(=O)(=O)C)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205396 | |
Record name | 3-Methoxy-α-methyl-4-(methylsulfonyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-70-9 | |
Record name | 3-Methoxy-α-methyl-4-(methylsulfonyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-α-methyl-4-(methylsulfonyl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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